molecular formula C14H18O B15322852 (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol

(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol

Cat. No.: B15322852
M. Wt: 202.29 g/mol
InChI Key: LRMAZDORFVOCMX-UHFFFAOYSA-N
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Description

(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is an organic compound with a complex structure that includes a cyclopropyl group and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the cyclopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of cyclopropyl and indene derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl and indene groups may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1H-inden-5-yl)methanol: A simpler compound with similar structural features but lacking the cyclopropyl group.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the indene derivative.

    Indene: The parent compound of the indene derivative, without the cyclopropyl and methanol groups.

Uniqueness

(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the indene derivative This combination imparts specific chemical properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

[1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C14H18O/c15-10-14(6-7-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15H,1-3,6-7,9-10H2

InChI Key

LRMAZDORFVOCMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3(CC3)CO

Origin of Product

United States

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